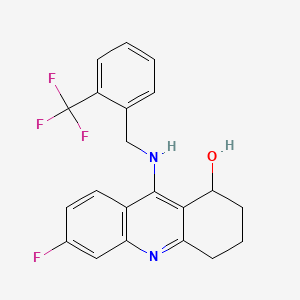
6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol
Cat. No. B8313916
M. Wt: 390.4 g/mol
InChI Key: LSWZHJUDTDSZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04754050
Procedure details


To a cooled solution of 5.7 g of 3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one in 80 ml of tetrahydrofuran was added 7.5 ml of 1 molar solution of lithium aluminium hydride in THF. This was stirred for 0.5 hour and then quenched with 6 ml of saturated ammonium chloride solution. The inorganics were filtered, rinsed with ethyl acetate and the combined organics were dried over anhydrous magnesium sulfate. This was concentrated to a solid which was triturated with ether to give 5.1 g of a powder. This was twice recrystallized from ethyl acetate/hexane to give 3.1 g of analytically pure crystals, mp 149°-153° C.
Name
3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
5.7 g
Type
reactant
Reaction Step One

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[C:24]([F:27])([F:26])[F:25])=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][C:10]1=[O:28])=[N:5]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[C:24]([F:25])([F:27])[F:26])=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][CH:10]1[OH:28])=[N:5]2 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2N=C3CCCC(C3=C(C2=CC1)NCC1=C(C=CC=C1)C(F)(F)F)=O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This was stirred for 0.5 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 6 ml of saturated ammonium chloride solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The inorganics were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics were dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
This was concentrated to a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with ether
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2N=C3CCCC(C3=C(C2=CC1)NCC1=C(C=CC=C1)C(F)(F)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
